molecular formula C18H18N4O B7439643 2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile

2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile

Cat. No. B7439643
M. Wt: 306.4 g/mol
InChI Key: AXECEQGYRABPFO-QAPCUYQASA-N
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Description

2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile is a compound that has been widely studied in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, including its ability to inhibit certain enzymes and interact with specific receptors in the body. In

Scientific Research Applications

2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of various types of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by interacting with specific enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of 2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile is complex and involves multiple pathways. One of the main mechanisms of action of this compound is through its ability to inhibit certain enzymes, such as protein kinases and phosphodiesterases. This inhibition can lead to a decrease in cell proliferation and an increase in cell death, which is beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application of the compound. In cancer treatment, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation. In addition, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This allows researchers to study the effects of this compound on specific biochemical pathways and physiological processes. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method and high cost.

Future Directions

There are many future directions for research on 2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile. One potential direction is to further explore the potential applications of this compound in the treatment of neurodegenerative diseases. Another potential direction is to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, researchers could explore the potential applications of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through a reaction between 2-methyl-6-nitro-3-pyridinecarbonitrile and (2S,3R)-6-oxo-2-phenylpiperidine-3-carboxylic acid. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under specific temperature and pressure conditions.

properties

IUPAC Name

2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-14(11-19)7-9-16(20-12)21-15-8-10-17(23)22-18(15)13-5-3-2-4-6-13/h2-7,9,15,18H,8,10H2,1H3,(H,20,21)(H,22,23)/t15-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXECEQGYRABPFO-QAPCUYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC2CCC(=O)NC2C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)N[C@@H]2CCC(=O)N[C@H]2C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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